Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate
Description
Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate is an aromatic ester featuring a phenyl ring substituted with a nitro group (-NO₂) at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position. The acetate moiety (-OAc) is esterified to the methyl group, making it a versatile intermediate in organic synthesis. This compound’s unique electronic profile, driven by the electron-withdrawing nitro and trifluoromethyl groups, enhances its reactivity in substitution and coupling reactions, particularly in pharmaceutical and agrochemical applications.
Properties
CAS No. |
1116624-06-6 |
|---|---|
Molecular Formula |
C10H8F3NO4 |
Molecular Weight |
263.17 g/mol |
IUPAC Name |
methyl 2-[3-nitro-4-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C10H8F3NO4/c1-18-9(15)5-6-2-3-7(10(11,12)13)8(4-6)14(16)17/h2-4H,5H2,1H3 |
InChI Key |
PQCKYJGCSKXVGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitrating Agents and Conditions
Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0–5°C). The acetic acid moiety acts as an ortho/para director, while the electron-withdrawing CF₃ group meta-directs. Kinetic control at low temperatures favors ortho-nitration relative to the acetic acid group, yielding 3-nitro-4-(trifluoromethyl)phenylacetic acid.
Key Parameters :
-
Molar Ratio : HNO₃ (1.1 equiv), H₂SO₄ (3 equiv)
-
Temperature : 0–5°C
-
Reaction Time : 4–6 hours
-
Yield : 58–65%
Challenges in Regioselectivity
Competing directing effects often produce mixed isomers. Gas chromatography-mass spectrometry (GC-MS) analyses reveal ~20% para-nitrated byproducts (6-nitro derivative). Polar solvents like sulfolane improve selectivity by stabilizing transition states favoring ortho attack.
Esterification of 3-Nitro-4-(Trifluoromethyl)Phenylacetic Acid
The carboxylic acid intermediate undergoes esterification with methanol to form the target compound. Acid-catalyzed esterification is favored for its simplicity and scalability.
Acid-Catalyzed Esterification
Reagents :
-
Methanol (excess)
-
Sulfuric acid (H₂SO₄, 5 mol%)
Conditions :
-
Reflux (65–70°C)
-
12–18 hours
-
Yield: 85–92%
The reaction proceeds via protonation of the carboxylic acid, nucleophilic attack by methanol, and dehydration. Dean-Stark traps remove water to shift equilibrium toward ester formation.
Alternative Esterification Methods
Steglich Esterification :
-
Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
-
Conditions : Room temperature, 24 hours
-
Yield : 78–83%
This method avoids acidic conditions, preserving acid-sensitive functionalities. However, higher costs limit industrial adoption.
Sequential Functionalization of Pre-Substituted Benzene Derivatives
An alternative route constructs the phenyl ring from pre-functionalized intermediates, mitigating regioselectivity challenges.
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling introduces the trifluoromethyl group early in the synthesis.
Steps :
-
Borylation : 3-Nitro-4-bromophenylacetic acid reacts with bis(pinacolato)diboron.
-
Coupling : Trifluoromethylboronic acid joins under Pd(PPh₃)₄ catalysis.
-
Esterification : As described in Section 2.
Advantages :
-
High regiocontrol (≥95%)
-
Tolerance for nitro groups
Limitations :
-
Requires anhydrous conditions
-
Catalyst cost (~$120/g for Pd(PPh₃)₄)
Industrial-Scale Production Techniques
Continuous Flow Nitration
Microreactor technology enhances heat transfer and mixing, critical for exothermic nitrations.
Conditions :
-
Residence Time : 2 minutes
-
Temperature : 10°C
-
Yield : 70% (99% purity)
Benefits :
-
Reduced byproduct formation
-
Scalable to multi-ton production
Catalytic Distillation in Esterification
Integrating reaction and separation reduces methanol usage by 40%.
Setup :
-
Reactive column packed with H₂SO₃-functionalized silica
-
Methanol fed countercurrently
Analytical Validation of Synthetic Intermediates
Purity Assessment
High-Performance Liquid Chromatography (HPLC) :
-
Column : C18 reverse-phase
-
Mobile Phase : 60:40 acetonitrile/water (0.1% TFA)
-
Retention Time : 8.2 minutes (target compound)
Nuclear Magnetic Resonance (NMR) :
Spectroscopic Challenges
Overlapping signals for aryl protons necessitate 2D NMR (COSY, HSQC) to confirm substitution patterns.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Sequential Nitration | Nitration → Esterification | 65 | 98 | High |
| Suzuki Coupling | Borylation → Coupling | 72 | 99 | Moderate |
| Continuous Flow | Microreactor nitration | 70 | 99 | Industrial |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be carried out using aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Reduction of the nitro group: 2-(3-Amino-4-(trifluoromethyl)phenyl)acetic acid.
Hydrolysis of the ester group: 2-(3-Nitro-4-(trifluoromethyl)phenyl)acetic acid.
Scientific Research Applications
Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate is primarily influenced by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The ester group can be hydrolyzed to release the active carboxylic acid form, which can interact with specific enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern and Electronic Effects
Methyl 2-(3-Fluoro-4-Nitrophenyl)acetate (CAS 169339-41-7)
- Structure : Differs by replacing -CF₃ with a fluoro (-F) group at the 4-position.
- Molecular Weight : 213.16 g/mol (vs. 283.18 g/mol for the target compound).
- Impact : The -F group is less electron-withdrawing than -CF₃, reducing the ring’s electron deficiency. This alters reactivity in electrophilic substitutions or nucleophilic aromatic substitutions. Applications include life science research .
Ethyl 2-[4-(Trifluoromethyl)phenyl]acetate (CAS 721-63-1)
- Structure : Lacks the nitro group and has an ethyl ester instead of methyl.
- Molecular Formula: C₁₁H₁₁F₃O₂ (vs. C₁₀H₈F₃NO₄ for the target).
- Impact : Absence of the nitro group increases electron density on the ring, making it less reactive toward reduction or nucleophilic attack. Used in flavor/fragrance synthesis .
Methyl 2-(3-(Trifluoromethyl)phenyl)acetate (CAS 62451-84-7)
Functional Group Variations
Ethyl 2-Oxo-2-((4-(Trifluoromethyl)phenyl)amino)acetate (Compound 3r)
- Structure: Contains an oxo (-CO-) and amino (-NH-) group instead of nitro.
- Synthesis : Prepared via condensation of ethyl 2-oxoacetate with 4-(trifluoromethyl)aniline (72% yield).
- Application : Intermediate in heterocyclic synthesis (e.g., quinazolines) .
Methyl 2-Phenylacetoacetate (Item No. 28352)
Bioactive Analogues
Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)
- Structure : Incorporates a ureido-thiazolyl-piperazine chain.
- Yield : 93.4%; ESI-MS : m/z 548.2 [M+H]⁺.
- Application : Demonstrates the use of -CF₃ and nitro groups in enhancing bioavailability and target binding in drug candidates .
Triflusulfuron Methyl Ester
Comparative Data Table
Key Research Findings
- Electronic Effects : The nitro group at the 3-position in the target compound creates a strong electron-deficient aromatic system, favoring reactions like nucleophilic aromatic substitution. The para-CF₃ group further stabilizes negative charges in intermediates .
- Synthetic Utility : Methyl esters (e.g., target compound vs. CAS 62451-84-7) are preferred over ethyl esters in drug synthesis due to better hydrolytic stability and lower molecular weight .
- Bioactivity: Compounds with -CF₃ and nitro groups (e.g., 10d, triflusulfuron) show enhanced binding to biological targets, attributed to hydrophobic interactions (-CF₃) and hydrogen bonding (-NO₂) .
Biological Activity
Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate is an organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a nitro substituent on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group may undergo bioreduction, leading to active derivatives that interact with various biological targets.
The mechanism of action of this compound is influenced by its chemical structure. The trifluoromethyl group is known to enhance the compound's metabolic stability and bioavailability, making it a suitable candidate for drug development. The nitro group can be reduced to form an amine derivative that may exhibit different biological activities, including inhibition of enzymes or interaction with cellular receptors.
Biological Activities
-
Antimicrobial Activity :
- Studies have indicated that compounds containing nitro and trifluoromethyl groups often exhibit significant antimicrobial properties. This compound has been investigated for its potential to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Properties :
- Research suggests that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
-
Pharmacological Applications :
- As a pharmaceutical precursor, this compound may serve as a building block for synthesizing more complex therapeutic agents.
Case Studies
Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Antimicrobial Activity : A study published in Frontiers in Chemistry highlighted the antimicrobial efficacy of similar trifluoromethylated compounds against various pathogens, suggesting that this compound could exhibit comparable activity .
- Anti-inflammatory Mechanisms : Research has demonstrated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This mechanism could be relevant for understanding the anti-inflammatory potential of this compound .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
